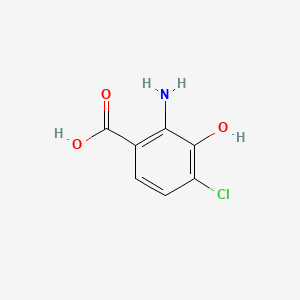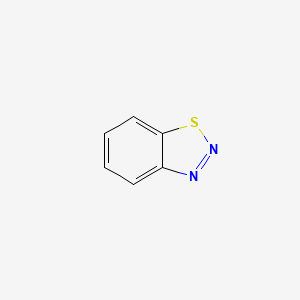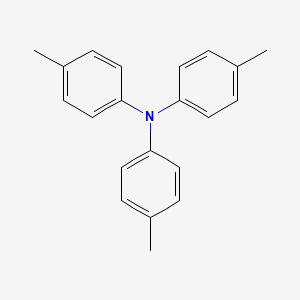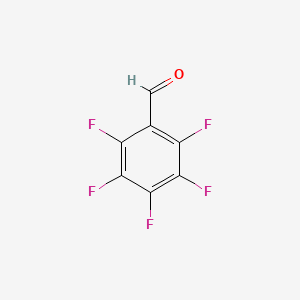
ロメフロキサシン
概要
説明
ロメフロキサシンは、気管支炎や尿路感染症など、細菌感染症の治療に用いられるフルオロキノロン系抗生物質です。 また、直腸または尿道を通じた手術を受ける患者における尿路感染症の予防的治療にも用いられています 。 ロメフロキサシンは、グラム陽性菌とグラム陰性菌の両方に対して幅広い抗菌活性を示すことで知られています .
科学的研究の応用
Lomefloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving fluoroquinolone antibiotics.
Biology: Lomefloxacin is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Lomefloxacin is used in the development of new drug formulations and delivery systems
作用機序
ロメフロキサシンは、細菌のDNA複製を阻害することによって効果を発揮します。それは、細菌のDNAの転写と複製に不可欠な、細菌の酵素であるDNAジャイレースとトポイソメラーゼIVを標的としています。 これらの酵素を阻害することによって、ロメフロキサシンは細菌が複製するのを防ぎ、最終的に死に至らしめます .
生化学分析
Biochemical Properties
Lomefloxacin exerts its bactericidal effects by interfering with the activity of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, Lomefloxacin prevents the bacteria from replicating and transcribing their DNA, leading to cell death . The compound interacts with these enzymes through binding interactions, which disrupt their normal function and inhibit bacterial growth.
Cellular Effects
Lomefloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication and transcription, which are essential for bacterial survival. This inhibition leads to the disruption of cell signaling pathways and gene expression in bacterial cells. Additionally, Lomefloxacin can cause phototoxicity and central nervous system adverse effects in human cells, including dizziness, tremors, and anxiety .
Molecular Mechanism
The molecular mechanism of Lomefloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. By binding to these enzymes, Lomefloxacin inhibits their activity, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The primary target for gram-negative bacteria is DNA gyrase, while topoisomerase IV is the primary target for gram-positive bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lomefloxacin can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that Lomefloxacin maintains its antibacterial activity over extended periods, but its efficacy can be influenced by factors such as pH and temperature . In vitro and in vivo studies have demonstrated that Lomefloxacin can have long-term effects on cellular function, including the development of bacterial resistance over time .
Dosage Effects in Animal Models
The effects of Lomefloxacin vary with different dosages in animal models. At therapeutic doses, Lomefloxacin effectively treats bacterial infections without causing significant adverse effects. At high doses, Lomefloxacin can cause toxic effects, including cartilage erosion and arthropathy in juvenile animals . These findings highlight the importance of carefully monitoring dosage to avoid adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Lomefloxacin is minimally metabolized in the human body, with the majority of the compound being excreted unchanged in the urine. Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant . The compound’s metabolism can be influenced by interactions with other drugs, which can either increase or decrease its metabolic rate .
Transport and Distribution
Lomefloxacin is well-absorbed and widely distributed throughout the body. It has a high degree of tissue distribution and can penetrate various tissues, including the respiratory tract and urinary tract . The compound is minimally bound to plasma proteins, which allows for efficient transport and distribution within the body. Lomefloxacin can also chelate with heavy metals, which can affect its absorption and distribution .
Subcellular Localization
Lomefloxacin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV. The compound’s ability to penetrate bacterial cells and reach its target enzymes is crucial for its antibacterial activity . Lomefloxacin does not undergo significant post-translational modifications, but its activity can be influenced by the presence of other molecules within the bacterial cell .
準備方法
合成経路と反応条件
ロメフロキサシンは、さまざまな方法で合成することができます。 一般的な方法の1つは、1-エチル-6,8-ジフルオロ-7-(3-メチルピペラジン-1-イル)-4-オキソキノリン-3-カルボン酸を、適切な試薬と制御された条件下で反応させることです 。 合成は通常、pH 7-8で5%アンモニア溶液を使用し、中性媒体中で約60-70℃で反応物を加熱することを含みます .
工業的製造方法
工業的な設定では、ロメフロキサシン塩酸塩は、冷蔵注射用水に水酸化ナトリウムを溶解し、その後、溶液が澄明になるまでロメフロキサシン塩酸塩を加えることによって調製することができます。 次に、塩酸を加えて化合物を沈殿させ、その後、遠心分離、ろ過、凍結乾燥して最終生成物を得ます .
化学反応の分析
反応の種類
ロメフロキサシンは、次のようなさまざまな化学反応を起こします。
酸化: ロメフロキサシンは、特定の条件下で酸化されて、さまざまな生成物を形成することができます。
還元: 還元反応は、ロメフロキサシン中の官能基を修飾することができます。
置換: ロメフロキサシンは、特にフッ素原子を含む置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化剤、還元剤、置換反応用の求核剤があります。 条件は目的の反応によって異なりますが、多くの場合、制御された温度とpHレベルを伴います .
生成される主な生成物
これらの反応によって生成される主な生成物は、特定の反応タイプによって異なります。 たとえば、酸化によってロメフロキサシンの酸化誘導体が生成される可能性があり、置換反応によってさまざまな置換キノロン誘導体が生成される可能性があります .
科学研究の応用
ロメフロキサシンは、幅広い科学研究の応用があります。
化学: フルオロキノロン系抗生物質に関する研究において、モデル化合物として使用されます。
生物学: ロメフロキサシンは、細菌の耐性機構と新しい抗菌剤の開発に関する研究に用いられています。
医学: 細菌感染症の治療における有効性と安全性を評価するために、臨床研究で使用されています。
類似化合物との比較
ロメフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなど、他の化合物を含むフルオロキノロン系抗生物質の仲間です。 これらの類似化合物と比較して、ロメフロキサシンは、その特定の化学構造と、それに関連する光毒性および中枢神経系副作用が特徴です 。すべてのフルオロキノロンは共通の作用機序を共有していますが、ロメフロキサシンの独自の特性により、特定の臨床用途に適しています。
類似化合物のリスト
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- テマフロキサシン
特性
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98079-51-7 | |
| Record name | Lomefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1199880.png)










